N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-12-11(7-16-8)9-3-5-10(6-4-9)13-17(2,14)15/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERXTCLQTPYQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide with structurally related sulfonamide derivatives:
Spectral and Reactivity Comparisons
- IR Spectroscopy: The target compound’s sulfonamide group would exhibit strong S=O stretching vibrations near 1150–1350 cm⁻¹, similar to other methanesulfonamides . Absence of C=O bands (unlike hydrazinecarbothioamide precursors) confirms the absence of keto-enol tautomerism, as seen in triazole-thione derivatives .
- NMR :
- The methyl group on the thiazole ring would resonate at ~2.5 ppm (¹H-NMR), while the sulfonamide protons appear downfield (~7–8 ppm) due to electron withdrawal .
Biological Activity
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which contributes to its biological properties. The molecular formula is , with a molecular weight of 269.3 g/mol. Its structural characteristics allow it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. It may affect pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies indicate that the compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In a study involving human cancer cell lines, it was observed that this compound induced apoptosis in cancer cells through the intrinsic pathway.
Case Study:
A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to increased levels of cytochrome c release and activation of caspases, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
This compound shares structural similarities with other thiazole derivatives known for their biological activities:
| Compound | Activity | Reference |
|---|---|---|
| Sulfathiazole | Antimicrobial | |
| Tiazofurin | Anticancer | |
| Ritonavir | Antiretroviral |
These comparisons highlight the unique attributes of this compound while placing it within a broader context of thiazole derivatives.
Q & A
Basic: What are the common synthetic routes for preparing N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide?
Methodological Answer:
The compound is typically synthesized via sulfonylation of a thiazole-containing aniline precursor. For example, in analogous syntheses, 4-p-tolyl-thiazol-2-ylamine reacts with sulfonyl chlorides (e.g., 4-methyl-benzenesulfonyl chloride) in dichloromethane with triethylamine as a base, yielding sulfonamide derivatives . Heating under reflux in ethanol with catalysts like Pd₂(dba)₃·CHCl₃ is also employed for coupling reactions involving aryl halides . Key steps include purification via column chromatography and crystallization from acetone or ethanol .
Basic: How is the compound characterized structurally in crystallographic studies?
Methodological Answer:
X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is standard. For sulfonamide-thiazole derivatives, molecular geometry analysis often reveals planar thiazole rings and dihedral angles between aromatic systems, critical for understanding intermolecular interactions . ORTEP-3 software aids in visualizing thermal ellipsoids and molecular packing . Crystallographic data should be deposited in repositories like the Cambridge Structural Database for validation .
Basic: What analytical techniques are used to confirm purity and identity?
Methodological Answer:
High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 258.099358 Da for related metabolites) . Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while ¹H/¹³C NMR in DMSO-d₆ identifies functional groups (e.g., sulfonamide S=O at ~3.3 ppm, thiazole protons at ~7.5–8.0 ppm) . FT-IR spectroscopy verifies sulfonamide S-O stretches (~1350–1150 cm⁻¹) .
Advanced: How can researchers investigate biological targets of this compound?
Methodological Answer:
Molecular docking studies (e.g., AutoDock Vina) screen against viral polymerases or enzymes like NMDA receptors. For example, similar sulfonamides show antiviral activity via binding to DNA polymerase active sites . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. In vitro assays (e.g., enzyme inhibition IC₅₀) validate target engagement .
Advanced: What are the metabolic pathways and ADME profiles of this compound?
Methodological Answer:
In vivo metabolism studies in rodent models identify metabolites via LC-MS/MS. For sulfentrazone analogs, hepatic cytochrome P450 enzymes (e.g., CYP3A4) oxidize the methyl group to hydroxymethyl derivatives (e.g., 3-hydroxymethyl sulfentrazone) . Microsomal stability assays (human/rat liver microsomes) assess phase I/II metabolism, while Caco-2 monolayers predict intestinal permeability .
Advanced: How can reaction mechanism discrepancies in sulfonamide formation be resolved?
Methodological Answer:
Kinetic studies (e.g., stopped-flow UV-Vis) monitor intermediates during sulfonyl chloride-amine reactions. Computational DFT calculations (Gaussian 09) model transition states to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer) . Isotopic labeling (¹⁸O in sulfonamide) traces oxygen incorporation pathways .
Advanced: How do crystallographic data contradictions arise during refinement?
Methodological Answer:
Discrepancies often stem from twinning, disorder, or weak diffraction. SHELXL’s TWIN/BASF commands model twinning, while electron density maps (e.g., Fo-Fc) highlight disordered regions. High-resolution data (d < 1.0 Å) improve accuracy. For ambiguous cases, alternative space groups (e.g., P2₁/c vs. Pna2₁) are tested via PLATON’s ADDSYM .
Advanced: How can solubility challenges in biological assays be addressed?
Methodological Answer:
Co-solvent systems (e.g., DMSO:PBS ≤ 0.1% v/v) enhance aqueous solubility. Prodrug strategies (e.g., esterification of hydroxymethyl groups) improve lipophilicity . Micellar formulations using poloxamers or cyclodextrins (e.g., HP-β-CD) increase bioavailability. Solubility parameters (Hansen solubility parameters) guide solvent selection .
Advanced: What in vivo models are suitable for toxicity profiling?
Methodological Answer:
Rodent acute toxicity studies (OECD 423) determine LD₅₀, while 28-day repeat-dose assays (OECD 407) assess hepatorenal toxicity. For neurotoxicity, zebrafish models screen for NMDA receptor modulation . EPA guidelines recommend bioaccumulation studies (logP > 3.0) and ecological risk assessments for environmental metabolites .
Advanced: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
Forced degradation studies (ICH Q1A) under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions identify labile groups. LC-MS/MS detects degradation products (e.g., sulfonic acid derivatives from hydrolysis). Accelerated stability studies (40°C/75% RH) predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
